![molecular formula C6H8N3NaO3 B6161470 sodium 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate CAS No. 2680533-12-2](/img/no-structure.png)
sodium 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Sodium 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate” is a chemical compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . It also contains a methyl group attached to the 4th position of the triazole ring .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “sodium 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate”, involves several steps . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “sodium 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate” can be analyzed using various spectroscopic techniques. For example, the IR absorption spectra of similar compounds have shown the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum of similar compounds has shown two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Future Directions
The future directions for the research on “sodium 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards. More studies are needed to fully understand these aspects .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for sodium 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate involves the reaction of 2-bromoacetic acid with 4-methyl-4H-1,2,4-triazole in the presence of a base to form the intermediate 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid. This intermediate is then treated with sodium hydroxide to form the final product, sodium 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate.", "Starting Materials": [ "2-bromoacetic acid", "4-methyl-4H-1,2,4-triazole", "Base (e.g. potassium carbonate)", "Sodium hydroxide", "Solvents (e.g. water, ethanol)" ], "Reaction": [ "Step 1: 2-bromoacetic acid is reacted with 4-methyl-4H-1,2,4-triazole in the presence of a base (e.g. potassium carbonate) and a solvent (e.g. ethanol) to form the intermediate 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid.", "Step 2: The intermediate 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid is treated with sodium hydroxide in a solvent (e.g. water) to form the final product, sodium 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate." ] } | |
CAS RN |
2680533-12-2 |
Molecular Formula |
C6H8N3NaO3 |
Molecular Weight |
193.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.